molecular formula C33H22N2O4 B11694569 (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11694569
M. Wt: 510.5 g/mol
InChI Key: GZLWTUIYVWGDDM-SZXQPVLSSA-N
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Description

(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes biphenyl, furan, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can further be utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of novel organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of advanced materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating diseases and its mechanism of action at the molecular level.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(biphenyl-4-yl)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(biphenyl-4-yl)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(biphenyl-4-yl)-3-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H22N2O4

Molecular Weight

510.5 g/mol

IUPAC Name

(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one

InChI

InChI=1S/C33H22N2O4/c36-33-27(21-30-19-20-32(39-30)26-13-17-29(18-14-26)35(37)38)22-31(25-9-5-2-6-10-25)34(33)28-15-11-24(12-16-28)23-7-3-1-4-8-23/h1-22H/b27-21+

InChI Key

GZLWTUIYVWGDDM-SZXQPVLSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C3=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C3=O)C6=CC=CC=C6

Origin of Product

United States

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